3-Fluoro-2-methoxybenzaldehyde
Overview
Description
3-Fluoro-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methoxy group at the second position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-Fluorosalicylaldehyde and Iodomethane:
From Benzoyl Chloride and 3-Fluorooxyaniline:
Industrial Production Methods:
- Industrial production methods for 3-Fluoro-2-methoxybenzaldehyde typically involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-fluoro-2-methoxybenzoic acid, while reduction can produce 3-fluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
Chemistry:
- 3-Fluoro-2-methoxybenzaldehyde is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine:
- The compound is utilized in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific molecular pathways .
Industry:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. As a benzaldehyde derivative, it can act as an electrophile in various chemical reactions. The presence of the fluorine atom and methoxy group can influence its reactivity and interaction with biological molecules. For instance, it can form covalent bonds with nucleophilic sites in enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison:
- 2-Fluoro-5-methoxybenzaldehyde: Similar in structure but with the fluorine atom at the second position and the methoxy group at the fifth position. This positional difference can lead to variations in reactivity and applications.
- 3-Fluoro-4-methoxybenzaldehyde: The fluorine atom is at the third position, and the methoxy group is at the fourth position. This compound may have different electronic and steric properties compared to 3-Fluoro-2-methoxybenzaldehyde.
- 2-Fluoro-3-methoxybenzaldehyde: The fluorine atom is at the second position, and the methoxy group is at the third position. This arrangement can affect the compound’s chemical behavior and potential uses.
This compound stands out due to its unique substitution pattern, which can influence its reactivity and suitability for specific applications in research and industry.
Properties
IUPAC Name |
3-fluoro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOYMZBAUIGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503016 | |
Record name | 3-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74266-68-5 | |
Record name | 3-Fluoro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74266-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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